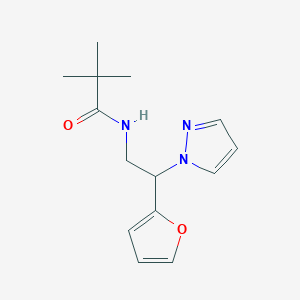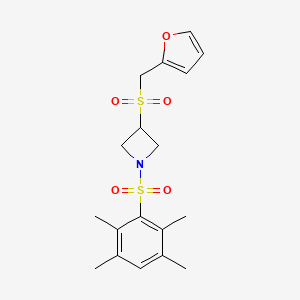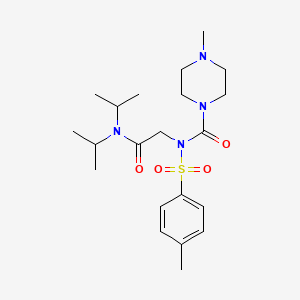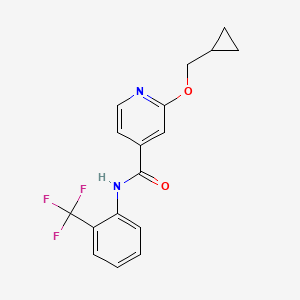
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)pivalamide, also known as FPA-124, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. The compound is a potent and selective antagonist of the glycine receptor alpha-3 subunit, which is involved in the regulation of neuronal excitability and synaptic transmission in the central nervous system.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial and Anticancer Activities : A study highlights the antimicrobial and anticancer activities of derivatives related to the furan-2-yl compound. The synthesized pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazole derivatives, starting from chalcones with furan-2-yl backbones, showed significant cytotoxicity against breast cancer MCF-7 cell lines, alongside broad antimicrobial properties (Zaki, Al-Gendey, & Abdelhamid, 2018).
Synthesis of Heterocyclic Compounds
Synthesis of N-alkylated Derivatives : Another research elaborates on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. These processes yield compounds potentially useful in pharmacological applications due to their structural diversity and biological relevance (El-Essawy & Rady, 2011).
Novel Derivatives with Potential Pharmacological Use
Synthesis of Pyrazole and Imidazole Derivatives : Another study focuses on synthesizing new pyrazole and imidazole derivatives with furan-2-yl components, showcasing potential antimicrobial activity. These derivatives were obtained via the Mannich base method, indicating the versatility of furan-2-yl compounds in synthesizing bioactive molecules (Idhayadhulla, Kumar, & Abdul, 2012).
Antibacterial Activity of Nitrofurantoin® Analogues
Design and Synthesis of Nitrofurantoin® Analogues : Research on N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide derivatives, inspired by Nitrofurantoin®, reveals their promising antibacterial properties against Gram-positive and Gram-negative bacteria. This study underscores the potential of furan-2-yl compounds in developing new antibacterial agents (Hassan et al., 2020).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)13(18)15-10-11(12-6-4-9-19-12)17-8-5-7-16-17/h4-9,11H,10H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWPTAXYSJRSGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2405914.png)
![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2405917.png)
![6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B2405918.png)



![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)




![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)